molecular formula C18H24N2O4S2 B2471945 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034399-04-5

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2471945
CAS RN: 2034399-04-5
M. Wt: 396.52
InChI Key: WUCKHKFDFGEWFF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a furan ring, a thiomorpholinoethyl group, a methoxy group, and a benzenesulfonamide group . These groups could potentially give the compound unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The furan ring, for example, is a five-membered aromatic ring with a heteroatom of oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, furan derivatives often have unique optical and electronic properties .

Scientific Research Applications

Antibacterial Agents

This compound, due to its furan and sulfonamide moieties, shows potential as an antibacterial agent. Furan derivatives are known for their broad-spectrum antibacterial properties, effective against both gram-positive and gram-negative bacteria . The inclusion of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial proliferation .

Anticancer Research

The structural components of this compound suggest it could be explored for anticancer properties. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors . Additionally, furan derivatives have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for developing new anticancer therapies .

Anti-inflammatory Applications

Furan derivatives are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit the production of pro-inflammatory cytokines . The thiomorpholine ring in this compound may further enhance its anti-inflammatory effects by modulating immune responses, making it a potential candidate for treating inflammatory diseases .

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound’s unique structure could be valuable. Furan derivatives have demonstrated antiviral activity against various viruses, including influenza and HIV . The sulfonamide group may enhance this activity by disrupting viral replication processes, providing a basis for further research into antiviral applications .

Antifungal Applications

Furan and sulfonamide derivatives have shown significant antifungal activity, making this compound a potential antifungal agent. Its ability to disrupt fungal cell wall synthesis and function could be leveraged to develop new treatments for fungal infections, particularly those resistant to current antifungal drugs.

These applications highlight the diverse potential of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide in various fields of scientific research. Each application warrants further investigation to fully understand and harness the compound’s capabilities.

If you have any specific area you’d like to explore further, feel free to let me know!

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Furan platform chemicals beyond fuels and plastics. Unveiling the Synthesis, Spectral Characterizations, and Biological Activities of Furan Derivatives. Pharmaceutics | Free Full-Text | SAR Study and Molecular Docking of Furan Derivatives. : Neuroprotective Effects of Furan Derivatives in Oxidative Stress Models. : Antifungal Activity of Furan and Sulfonamide Derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many furan derivatives have been found to exhibit biological activity .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. Furan derivatives, for example, are currently being explored for use in a variety of fields, including the development of new pharmaceuticals and materials .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-12-15(23-2)5-6-18(14)26(21,22)19-13-16(17-4-3-9-24-17)20-7-10-25-11-8-20/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCKHKFDFGEWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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